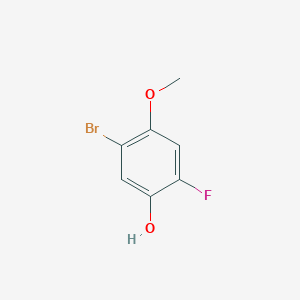

5-Bromo-2-fluoro-4-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

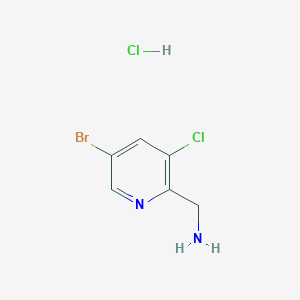

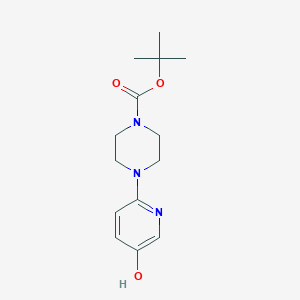

5-Bromo-2-fluoro-4-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.02 . It is commonly used in the field of pharmaceutical chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions. One method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with bromine, fluorine, and methoxy functional groups attached to it . The exact positions of these groups on the phenol ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.02 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antibacterial Properties : A study identified bromophenols, including structures related to 5-Bromo-2-fluoro-4-methoxyphenol, in the marine alga Rhodomela confervoides. These compounds exhibited antibacterial activity against several strains of bacteria, highlighting their potential as antibacterial agents (Xu et al., 2003).

Molecular Structure Analysis : A study conducted density functional theory calculations on a compound structurally similar to this compound to understand its molecular structure, electrostatic potential, atomic charges, and molecular orbital energies. This indicates its potential for forming metal complexes with different coordination geometries, which is important in chemical research and applications (Tanak, 2019).

Copolymerization with Styrene : Research on novel trisubstituted ethylenes, including compounds similar to this compound, has shown that they can be copolymerized with styrene. This suggests applications in polymer chemistry and materials science (Kharas et al., 2016).

Carbonic Anhydrase Inhibition : A series of bromophenol derivatives, including structures akin to this compound, were prepared and studied for their inhibitory activity on human carbonic anhydrase isozymes. This suggests their potential use in treating various diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Gas Chromatography Analysis : Research has demonstrated the feasibility of separating isomeric methoxyphenols, which include structures related to this compound, using gas chromatography. This is significant for analytical chemistry applications (Ma & Spiegel, 1966).

Antioxidant Activity : A study identified several bromophenols, structurally similar to this compound, in the marine red alga Rhodomela confervoides. These compounds showed potent antioxidant activities, suggesting their potential application in pharmaceuticals and food preservation (Li et al., 2011).

Synthesis and Photodynamic Therapy : A study focused on the synthesis of zinc phthalocyanine derivatives, including a compound similar to this compound, highlighting their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

5-Bromo-2-fluoro-4-methoxyphenol is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Result of Action

As a reagent in suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .

properties

IUPAC Name |

5-bromo-2-fluoro-4-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYXPWBIQQRHLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

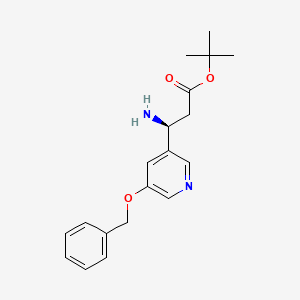

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)

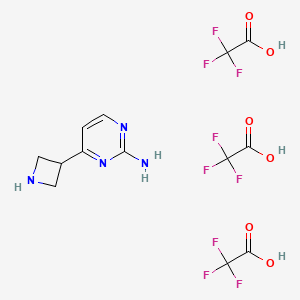

![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)

![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1374823.png)

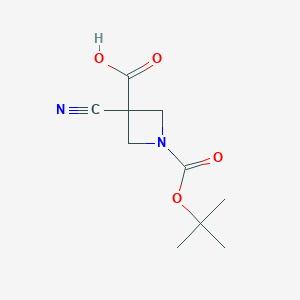

![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)